molecular formula C14H16NNaO5 B091004 BROMOXYNILPHENOL CAS No. 1089-84-5

BROMOXYNILPHENOL

Cat. No.: B091004
CAS No.: 1089-84-5
M. Wt: 301.27 g/mol
InChI Key: QCQUOMIBMARNCT-UHFFFAOYSA-N
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Description

BROMOXYNILPHENOL is a complex organic compound that belongs to the family of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the reaction of hydroxylamine with aldehydes or ketones. This particular compound is notable for its unique structure, which includes both ethoxy and oxime groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Bromoxynilphenol, also known as sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate or Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, is a widely used herbicide . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis . Photosystem II is responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .

Mode of Action

This compound works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, this compound disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .

Biochemical Pathways

The inhibition of photosystem II by this compound affects the light-dependent reactions of photosynthesis, a crucial biochemical pathway in plants . This disruption in photosynthesis leads to a rapid depletion of the plant’s energy reserves, resulting in the death of the plant .

Result of Action

The primary result of this compound’s action is the death of the targeted weeds . By inhibiting photosynthesis, the compound depletes the plant’s energy reserves, leading to its death . It is highly toxic to mammals and is an endocrine disrupter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for leaching to groundwater is considered low, suggesting that soil composition can impact its mobility .

Biochemical Analysis

Biochemical Properties

BROMOXYNILPHENOL plays a role in biochemical reactions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BROMOXYNILPHENOL typically involves the following steps:

    Formation of the oxime group: This is achieved by reacting hydroxylamine with an appropriate aldehyde or ketone. In this case, the starting material is likely a derivative of cinnamic acid.

    Esterification: The carboxylic acid group of the cinnamic acid derivative is esterified with ethanol to form the ethyl ester.

    Formation of the sodium salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the esterification and ethoxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BROMOXYNILPHENOL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl alpha-(hydroxymethylene)-beta-oxohydrocinnamate: Lacks the ethoxy group.

    Ethyl beta-oxohydrocinnamate: Lacks both the oxime and ethoxy groups.

    Sodium alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate: Similar but without the oxime group.

Uniqueness

The presence of both the ethoxy and oxime groups in BROMOXYNILPHENOL makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQUOMIBMARNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910904
Record name Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-84-5
Record name Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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